molecular formula C28H22Cl4N2O5S B2951091 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide CAS No. 338961-78-7

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2951091
CAS No.: 338961-78-7
M. Wt: 640.35
InChI Key: WRCNEVGMNDMRPF-UHFFFAOYSA-N
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Description

This compound (CAS: 338961-84-5) is a structurally complex acetamide derivative with the molecular formula C₂₈H₂₂Cl₄N₂O₄S and a molar mass of 624.36 g/mol . Its key structural features include:

  • A benzyloxy group at the 5-position of the aniline ring.
  • 2,4-Dichloro substituents on the same aromatic ring.
  • A (4-methoxyphenyl)sulfonyl moiety linked to the aniline nitrogen.
  • An N-(3,5-dichlorophenyl)acetamide group.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl4N2O5S/c1-38-22-7-9-23(10-8-22)40(36,37)34(16-28(35)33-21-12-19(29)11-20(30)13-21)26-15-27(25(32)14-24(26)31)39-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCNEVGMNDMRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions Initial steps may include the formation of intermediate compounds through reactions like nucleophilic substitution or electrophilic aromatic substitution

Industrial Production Methods

Industrial production methods for this compound may scale up laboratory procedures with optimizations to improve efficiency and cost-effectiveness. These could involve batch or continuous flow processes, utilizing automated systems for precise control of reaction parameters. Key considerations include the purification of intermediates and final products, typically involving techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzyloxy or methoxy groups.

  • Reduction: Reduction may be employed to modify specific functional groups within the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are relevant, especially for further functionalizing the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.

Major Products

The major products from these reactions depend on the nature of the reagents and conditions used. Oxidation and reduction reactions typically yield modified versions of the original compound, while substitution reactions may introduce new functional groups, resulting in structurally distinct derivatives.

Scientific Research Applications

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide has a wide range of scientific research applications:

  • Chemistry: Used as a precursor for synthesizing other complex organic molecules, particularly in studies related to aromatic substitution reactions.

  • Medicine: Research into its potential pharmacological properties, including as a lead compound for developing new therapeutic agents.

  • Industry: Possible uses in developing advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide exerts its effects involves interaction with various molecular targets, potentially including enzymes or receptors. The benzyloxy and sulfonyl groups may play crucial roles in binding interactions, while the chloro-substitutions can influence the compound's overall reactivity and stability. Pathways involved may include inhibition of specific biochemical processes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison :

  • The triazole ring in this compound may enhance metabolic stability compared to the sulfonyl-aniline backbone of the target compound .
  • The dimethylamino group improves solubility in polar solvents, whereas the 3,5-dichlorophenyl group in the target compound likely reduces solubility but increases lipophilicity .

Structural Analog 2: N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide

CAS: Not provided Molecular Formula: C₂₈H₂₄ClN₅O₃S₂ Key Features:

  • Thieno[2,3-d]pyrimidinone core fused with a cyclopentane ring.
  • 4-Chlorophenyl substituent on the pyrimidine.
  • Sulfanyl-linked acetamide with a 5-acetylamino-2-methoxyphenyl group.

Comparison :

  • The methoxy and acetylamino groups may improve water solubility, whereas the 3,5-dichlorophenyl group in the target compound prioritizes hydrophobic interactions .
  • Both compounds utilize sulfanyl/sulfonyl linkages , which can influence binding kinetics and oxidative stability.

Role of Substituents

  • Chlorine Atoms : Enhance binding to hydrophobic pockets and resist metabolic degradation (common in ’s substrate analogues) .
  • Sulfonyl Group : Stabilizes the aniline nitrogen and participates in hydrogen bonding.
  • Methoxy and Benzyloxy Groups : Moderate electron density and influence bioavailability.

Data Table: Structural and Functional Comparison

Feature Target Compound Analog 1 Analog 2
Core Structure Sulfonyl-aniline 1,2,4-Triazole Thieno-pyrimidine
Chlorinated Groups 2,4-Dichloro, 3,5-Dichloro 4-Chlorophenyl 4-Chlorophenyl
Solubility-Influencing Groups 4-Methoxyphenyl 4-Dimethylaminophenyl 2-Methoxyphenyl, Acetylamino
Molecular Weight 624.36 g/mol 495.01 g/mol 578.12 g/mol
Potential Applications Antimicrobial/Kinase inhibition Kinase inhibition Anticancer agents

Biological Activity

The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule characterized by a unique combination of functional groups, including benzyloxy, dichloro, and sulfonamide moieties. Its molecular formula is C28H23Cl2N2O5SC_{28}H_{23}Cl_2N_2O_5S with a molecular weight of approximately 589.46 g/mol. This structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of this compound include:

  • Benzyloxy group : May enhance lipophilicity and biological activity.
  • Dichloro substituents : Known to influence the reactivity and interaction with biological targets.
  • Sulfonamide moiety : Commonly associated with antibacterial and anti-inflammatory properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. The sulfonamide group is particularly noteworthy as many sulfonamides are recognized for their antibacterial effects. The following sections detail specific areas of biological activity supported by research findings.

Anti-inflammatory Activity

Research has shown that compounds with similar structures often exhibit anti-inflammatory properties. The presence of the sulfonamide moiety in this compound suggests it may function similarly to known non-steroidal anti-inflammatory drugs (NSAIDs). Studies have indicated that derivatives of sulfonamides can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Analgesic Properties

The analgesic potential of this compound may stem from its structural similarity to other analgesics. Compounds with similar functional groups have been documented to alleviate pain through various mechanisms, including inhibition of prostaglandin synthesis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the anti-inflammatory effects of related compounds found that derivatives with similar sulfonamide structures inhibited COX-1 and COX-2 enzymes effectively, leading to reduced inflammation in animal models .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve competitive inhibition at the active sites of relevant enzymes involved in inflammatory pathways. This was demonstrated in studies where structural analogs showed a dose-dependent inhibition of COX activity .
  • Comparative Analysis :
    • Comparative studies with other benzimidazole derivatives indicated that compounds with similar substituents exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential for further exploration as an antibacterial agent.

Comparison of Biological Activities

Compound NameActivity TypeMechanismIC50 Value
This compoundAnti-inflammatoryCOX InhibitionTBD
SulfanilamideAntibacterialFolate synthesis inhibition0.5 µM
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideAntibacterialBacterial cell wall synthesis inhibition1 µM

Q & A

Q. What established synthetic routes are available for this compound?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and triazole derivatives. For example, a method involves refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Multi-step protocols, such as those yielding related acetamide derivatives, often require optimizing reaction conditions (e.g., catalysts, solvent polarity) to improve efficiency .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and hydrogen environments. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, acetamide). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For complex stereochemistry, X-ray crystallography resolves ambiguities by providing atomic-level spatial arrangements .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luminescence) are common. Use cell lines relevant to hypothesized therapeutic targets (e.g., cancer, antimicrobial). Ensure consistency in assay conditions (pH, temperature) to minimize variability .

Advanced Research Questions

Q. How can synthetic yields be improved given low efficiencies in existing protocols?

Low yields (e.g., 2–5% in multi-step syntheses ) may arise from side reactions or purification losses. Strategies include:

  • Catalyst screening : Transition metals (Pd, Cu) or organocatalysts for C–N bond formation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Chromatography refinement : Use preparative HPLC for challenging separations of halogenated intermediates.

Q. How can structural ambiguities in crystallographic data be resolved?

Ambiguities in electron density maps (e.g., disordered substituents) require:

  • Computational modeling : Density Functional Theory (DFT) to predict stable conformers.
  • High-resolution data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
  • Complementary techniques : Pair crystallography with solid-state NMR to validate bond angles .

Q. How to design a study evaluating environmental fate and biodegradation?

Follow frameworks like Project INCHEMBIOL :

  • Laboratory studies : Assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and soil sorption (OECD Guideline 106).
  • Biotic transformations : Use microbial consortia from contaminated sites to quantify mineralization rates.
  • Ecotoxicology : Test acute/chronic effects on model organisms (Daphnia, algae) at environmentally relevant concentrations.

Q. How to address discrepancies in bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Compound purity : Verify purity (>95% via HPLC) and stability (e.g., degradation under assay conditions).
  • Target specificity : Use CRISPR-engineered cell lines to isolate off-target effects. Cross-validate with orthogonal assays (e.g., SPR binding vs. cellular activity) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock or Schrödinger to screen against protein databases (PDB).
  • QSAR modeling : Corrogate electronic (logP, H-bond donors) and steric descriptors (molar refractivity) with bioactivity data.
  • MD simulations : Analyze binding stability over nanosecond timescales (GROMACS/NAMD) .

Q. How to optimize long-term stability under varying storage conditions?

Design accelerated stability studies using ICH guidelines:

  • Temperature : 25°C, 40°C, 60°C.
  • Humidity : 60% RH, 75% RH.
  • Light exposure : ICH Q1B photostability testing. Monitor degradation via HPLC-MS and quantify impurities (e.g., dechlorinated byproducts) .

Q. How to validate mechanistic hypotheses for biological activity?

  • Gene expression profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways.
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • In vivo models : Use zebrafish or murine xenografts for translational validation. Ensure dose-response alignment with in vitro EC50 values .

Q. Methodological Notes

  • Experimental design : Use randomized block designs with split-plot arrangements to account for variables like synthesis batches or assay plates .
  • Data analysis : Apply multivariate statistics (ANOVA, PCA) to disentangle confounding factors. Report confidence intervals and effect sizes for reproducibility.
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (chlorinated byproducts) .

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